

# Spectroscopic Analysis of 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide: A Technical Guide

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## Compound of Interest

Compound Name:	2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide
Cat. No.:	B1212393

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This technical guide provides a comprehensive overview of the spectroscopic analysis of **2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide**, a compound of interest for its roles as a complexing agent, antioxidant synergist, and a synthetic intermediate in pharmaceuticals.<sup>[1]</sup> This document details experimental protocols for its synthesis and analysis, presents its known spectroscopic data, and visualizes key chemical and biological pathways.

## Spectroscopic Data Summary

The following tables summarize the available quantitative data for **2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide**. It should be noted that while experimental <sup>1</sup>H NMR and mass spectrometry data are available, specific experimental <sup>13</sup>C NMR and FT-IR data are not readily found in the cited literature. The expected values for these analyses are inferred from the analysis of structurally similar compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Analysis Type	Solvent	Chemical Shift ( $\delta$ ) / ppm	Multiplicity	Assignment
$^1\text{H}$ NMR	DMSO-d <sub>6</sub>	3.33 - 3.36	m	-CH <sub>2</sub> - (ethylene)
3.49 - 3.53	m	-CH <sub>2</sub> - (ethylene)		
4.74 - 4.76	m	-OH (ethyl)		
6.71 - 6.73	d	=CH- (aromatic)		
6.82 - 6.84	d	=CH- (aromatic)		
7.25	s	=CH- (aromatic)		
8.67	s	-OH (aromatic)		
8.95	s	-OH (aromatic)		
11.57	s	-NH- (amide)		
$^{13}\text{C}$ NMR	Predicted	~40-45	-	-CH <sub>2</sub> - (ethylene)
~60	-	-CH <sub>2</sub> - (ethylene)		
~115-125	-	Aromatic CH		
~150-160	-	Aromatic C-OH		
~170	-	C=O (amide)		

Note:  $^{13}\text{C}$  NMR data is predicted based on typical chemical shifts for similar functional groups.

Table 2: Mass Spectrometry (MS) Data

Ionization Mode	Adduct	Predicted m/z
ESI+	[M+H] <sup>+</sup>	198.07608
	[M+Na] <sup>+</sup>	220.05802
	[M+NH <sub>4</sub> ] <sup>+</sup>	215.10262
	[M+K] <sup>+</sup>	236.03196
ESI-	[M-H] <sup>-</sup>	196.06152

Data sourced from predicted values on PubChem.[\[2\]](#)

Table 3: Fourier-Transform Infrared (FT-IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration Mode
~3400-3200	O-H / N-H	Stretching
~3100-3000	Aromatic C-H	Stretching
~2950-2850	Aliphatic C-H	Stretching
~1640	C=O (Amide I)	Stretching
~1550	N-H	Bending
~1250	C-O (Phenolic)	Stretching

Note: FT-IR data is based on expected vibrational frequencies for the functional groups present in the molecule.

## Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of **2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide** are provided below.

### Synthesis Protocol

The synthesis of **2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide** can be achieved via the condensation of a gentisic acid ester (e.g., gentisic acid ethyl ester) with ethanolamine.[\[1\]](#)

- Esterification of Gentisic Acid:

- To a 1000 mL flask, add 200g of gentisic acid ethyl ester and 200 mL of water.[\[1\]](#)

- Condensation Reaction:

- Heat the mixture to 80°C.[\[1\]](#)
  - Slowly add 79.9g of ethanolamine.[\[1\]](#)
  - Maintain the temperature and stir for 8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[\[1\]](#)

- Isolation and Purification:

- Once the reaction is complete, add 200 mL of purified water to dissolve the product.[\[1\]](#)
  - Allow the solution to crystallize overnight.[\[1\]](#)
  - Collect the solid product by suction filtration and wash it twice with purified water.[\[1\]](#)
  - Dry the product under vacuum at 50°C for 4 hours.[\[1\]](#)

## Spectroscopic Analysis Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To elucidate the carbon-hydrogen framework of the molecule.

- Methodology:

- Sample Preparation: Accurately weigh 5-10 mg of the synthesized **2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide** and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

- Data Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz or higher field NMR spectrometer. For  $^1\text{H}$  NMR, typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans. For  $^{13}\text{C}$  NMR, a wider spectral width (e.g., 240 ppm) and a greater number of scans will be necessary to achieve a good signal-to-noise ratio.
- Data Processing: Process the acquired free induction decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO at  $\delta$  2.50 for  $^1\text{H}$  and  $\delta$  39.52 for  $^{13}\text{C}$ ).

### Fourier-Transform Infrared (FT-IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Methodology:
  - Sample Preparation (Attenuated Total Reflectance - ATR): Ensure the ATR crystal (e.g., diamond) is clean by wiping it with isopropanol and allowing it to dry. Record a background spectrum of the clean, empty crystal. Place a small amount of the solid **2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide** powder onto the crystal surface and apply pressure to ensure good contact.
  - Data Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ). Co-add 16 to 32 scans to improve the signal-to-noise ratio.
  - Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as O-H, N-H, C=O, and aromatic C-H bonds.

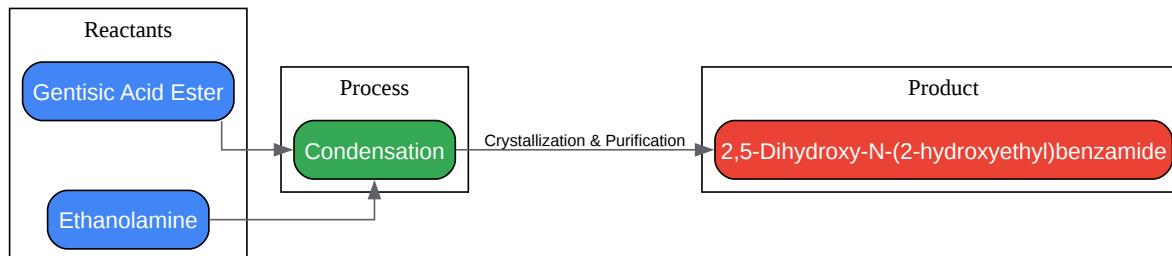
### Mass Spectrometry (MS)

- Objective: To determine the molecular weight and elemental composition, and to study the fragmentation patterns.
- Methodology:

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI). Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).
- Data Analysis: Determine the m/z of the molecular ion peak ( $[M+H]^+$  or  $[M-H]^-$ ) to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.

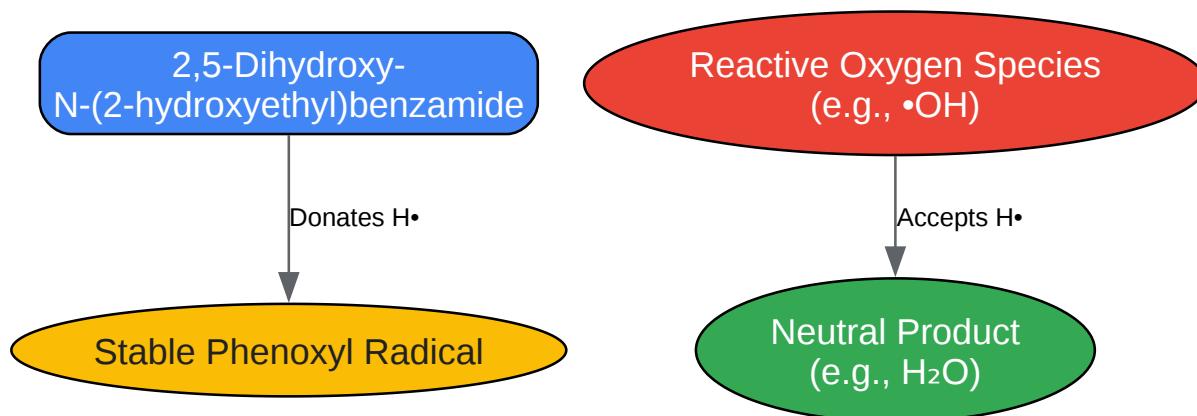
## Visualizations

The following diagrams, generated using the DOT language, illustrate key processes related to **2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide**.



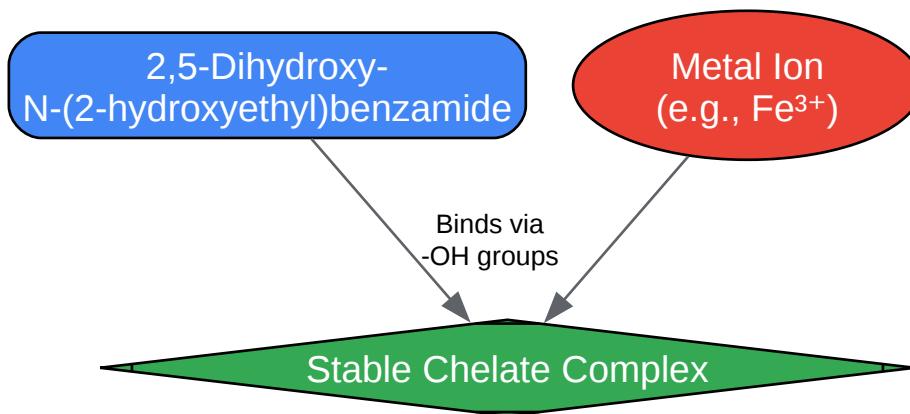
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Caption: Synthesis workflow for **2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide**.



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Caption: Proposed antioxidant mechanism via radical scavenging.



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Caption: Metal chelation forming a stable complex.

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## References

- 1. CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method - Google Patents [patents.google.com]
- 2. PubChemLite - 2,5-dihydroxy-n-(2-hydroxyethyl)benzamide (C9H11NO4) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1212393#spectroscopic-analysis-of-2-5-dihydroxy-n-2-hydroxyethyl-benzamide]

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